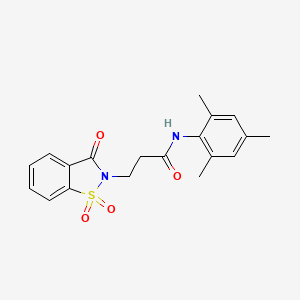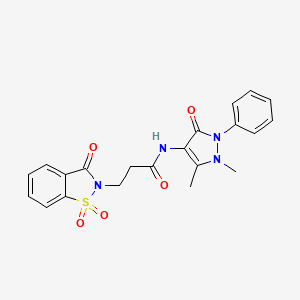![molecular formula C21H14ClF3N4O B6481759 4-chloro-3-methyl-1-phenyl-N-[4-(trifluoromethyl)phenyl]-1H-pyrazolo[3,4-b]pyridine-5-carboxamide CAS No. 899746-35-1](/img/structure/B6481759.png)
4-chloro-3-methyl-1-phenyl-N-[4-(trifluoromethyl)phenyl]-1H-pyrazolo[3,4-b]pyridine-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “4-chloro-3-methyl-1-phenyl-N-[4-(trifluoromethyl)phenyl]-1H-pyrazolo[3,4-b]pyridine-5-carboxamide” is a derivative of trifluoromethylpyridine (TFMP). TFMP and its derivatives are key structural motifs in active agrochemical and pharmaceutical ingredients . The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Synthesis Analysis
The synthesis of TFMP derivatives involves various methods . For example, a series of 4-[4–chloro-3-(trifluoromethyl)phenyl]-4-piperidinol (TFMP) derivatives were synthesized and characterized by physical and spectral methods . The process for preparing related compounds often involves reacting the compound with 4-chloro-3-trifluoromethylphenyl isocyanate in a nonchlorinated organic solvent .Chemical Reactions Analysis
The chemical reactions involving TFMP derivatives are diverse, depending on the specific derivative and the conditions of the reaction . For instance, the reaction of certain compounds with 4-chloro-3-trifluoromethylphenyl isocyanate in a nonchlorinated organic solvent is a common step in the synthesis of related compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of TFMP derivatives can vary widely depending on the specific derivative . Unfortunately, specific physical and chemical properties for “4-chloro-3-methyl-1-phenyl-N-[4-(trifluoromethyl)phenyl]-1H-pyrazolo[3,4-b]pyridine-5-carboxamide” are not provided in the sources retrieved.Wissenschaftliche Forschungsanwendungen
Analgesic Potential
The synthesis and characterization of derivatives of this compound have been investigated for their analgesic properties . Researchers explore its potential as a pain-relieving agent, aiming to understand its mechanism of action and efficacy.
Organic Synthesis: Protodeboronation Reactions
The compound’s benzylic position can undergo protodeboronation reactions, which are valuable in organic synthesis . These reactions involve the removal of a boron group from a pinacol boronic ester, yielding useful building blocks for further chemical transformations.
Suzuki–Miyaura Coupling
Boron reagents play a crucial role in Suzuki–Miyaura coupling reactions, a powerful method for constructing carbon–carbon bonds. By selecting appropriate boron reagents, researchers can achieve efficient cross-coupling reactions . The compound’s boron-containing moiety could be explored in this context.
Free Radical Bromination and Nucleophilic Substitution
The benzylic position of this compound is susceptible to free radical bromination and nucleophilic substitution reactions. N-bromosuccinimide (NBS) is commonly used for bromination at the benzylic position, leading to the formation of a succinimide derivative . Understanding these reactions aids in designing synthetic routes.
Eigenschaften
IUPAC Name |
4-chloro-3-methyl-1-phenyl-N-[4-(trifluoromethyl)phenyl]pyrazolo[3,4-b]pyridine-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14ClF3N4O/c1-12-17-18(22)16(11-26-19(17)29(28-12)15-5-3-2-4-6-15)20(30)27-14-9-7-13(8-10-14)21(23,24)25/h2-11H,1H3,(H,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMUTWBOLZRDSOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=NC=C(C(=C12)Cl)C(=O)NC3=CC=C(C=C3)C(F)(F)F)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14ClF3N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-3-methyl-1-phenyl-N-[4-(trifluoromethyl)phenyl]-1H-pyrazolo[3,4-b]pyridine-5-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{5-amino-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-(2-ethylphenyl)acetamide](/img/structure/B6481678.png)
![N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}-1-(thiophene-2-sulfonyl)pyrrolidine-2-carboxamide](/img/structure/B6481690.png)
![2-{5-amino-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-phenylacetamide](/img/structure/B6481694.png)
![N-(1,3-benzothiazol-2-yl)-3-methanesulfonyl-N-[3-(morpholin-4-yl)propyl]benzamide hydrochloride](/img/structure/B6481699.png)
![3-benzyl-2-{[2-(4-ethoxyphenyl)-2-oxoethyl]sulfanyl}-4-oxo-N-[(oxolan-2-yl)methyl]-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B6481721.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[1-(2-hydroxyethyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B6481729.png)


![3-fluoro-N-(5-methoxy-1,3-benzothiazol-2-yl)-N-[2-(morpholin-4-yl)ethyl]benzamide hydrochloride](/img/structure/B6481755.png)
![4-chloro-N-({1,4-dioxaspiro[4.4]nonan-2-yl}methyl)benzene-1-sulfonamide](/img/structure/B6481760.png)
![N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}-4-{[(furan-2-yl)methyl](methyl)sulfamoyl}benzamide](/img/structure/B6481767.png)
![3-[4-(2-fluorobenzoyl)piperazin-1-yl]-6-(4-methylpiperidin-1-yl)pyridazine](/img/structure/B6481780.png)
![2-(4-methoxyphenyl)-1-{4-[6-(4-methylpiperazin-1-yl)pyridazin-3-yl]piperazin-1-yl}ethan-1-one](/img/structure/B6481785.png)